(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide
Description
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide is an acrylamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with distinct substituents:
- A benzyl group attached to the amide nitrogen, enhancing lipophilicity and enabling π-π stacking interactions.
- A cyano group at the β-position, acting as a strong electron-withdrawing group (EWG) that stabilizes the acrylamide backbone and influences reactivity .
This compound’s stereochemistry (E-configuration) is critical for maintaining planar geometry, which is often associated with bioactivity in similar acrylamides .
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-N-benzyl-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H15N3O3/c19-9-14(18(22)21-10-13-4-2-1-3-5-13)11-20-15-6-7-16-17(8-15)24-12-23-16/h1-8,11,20H,10,12H2,(H,21,22)/b14-11+ |
InChI Key |
QIRDSQIXKOHNRU-SDNWHVSQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 1,3-dioxaindan-5-ylamine intermediate, which is then reacted with N-benzyl-2-cyanoprop-2-enamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations:
Electron-Donating vs. The dimethylamino group in ’s analog improves solubility but may reduce membrane permeability due to increased polarity .
Stereochemical Considerations :
- The E-configuration in the target compound ensures planarity, critical for conjugation-dependent bioactivity. In contrast, Z-isomers (e.g., in ’s synthesis) are less common in drug design due to steric hindrance .
Heterocyclic Modifications :
- Benzothiazole derivatives () exhibit enhanced binding affinity in kinase inhibitors compared to the target’s benzyl group, though with higher molecular weight .
Computational and Crystallographic Insights
- Mercury CSD 2.0 () enables visualization of packing patterns and intermolecular interactions. For the target compound, this tool could predict crystal packing efficiency, influenced by the benzyl and benzo[d][1,3]dioxol groups .
- SHELXL () is widely used for refining acrylamide structures, particularly for resolving E/Z isomerism in crystallographic data .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide represents a class of organic molecules that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C18H18N2O3
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. In a study involving various derivatives of benzo[d][1,3]dioxole, it was found that they displayed notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Several studies have highlighted the anticancer potential of cyanoacrylamides. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study 1: Anticancer Activity
A study conducted on a series of cyanoacrylamide derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells. The compound was found to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its viability as an alternative treatment for resistant bacterial infections .
Table 1: Biological Activity Summary
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways.
- Cell Cycle Arrest : It effectively halts cell division in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
